molecular formula C14H15ClN2OS B2429188 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-chloroethan-1-one CAS No. 874623-32-2

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-chloroethan-1-one

Cat. No.: B2429188
CAS No.: 874623-32-2
M. Wt: 294.8
InChI Key: LVZAGDYURHUAQT-UHFFFAOYSA-N
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Description

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-chloroethan-1-one is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2OS/c15-9-13(18)17-7-5-10(6-8-17)14-16-11-3-1-2-4-12(11)19-14/h1-4,10H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZAGDYURHUAQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-chloroethan-1-one involves several steps. One common synthetic route includes the reaction of 1,3-benzothiazole with piperidine and 2-chloroethanone under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like piperidine. The mixture is heated to facilitate the reaction, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-chloroethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-chloroethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-chloroethan-1-one involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and biological system being studied .

Comparison with Similar Compounds

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-chloroethan-1-one can be compared with other benzothiazole derivatives, such as:

    2-(4-Morpholinyl)-1,3-benzothiazole: Known for its anticancer properties.

    6-Nitrobenzothiazole: Studied for its antibacterial activity.

    2-Aminobenzothiazole: Used in the synthesis of various pharmaceuticals.

The uniqueness of this compound lies in its specific structure, which combines the benzothiazole ring with a piperidine moiety and a chloroethanone group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-chloroethan-1-one is a compound that belongs to the class of benzothiazole derivatives. These derivatives have garnered attention due to their diverse biological activities, including anti-inflammatory, antibacterial, and potential anticancer properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H14ClN3SC_{13}H_{14}ClN_{3}S with a molecular weight of 294.8 g/mol. The compound features a benzothiazole moiety linked to a piperidine ring and a chloroethanone group, which contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₄ClN₃S
Molecular Weight294.8 g/mol
CAS Number[not specified]

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Benzothiazole derivatives are known to inhibit various enzymes. For instance, some studies indicate that they may inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the brain .
  • Antimicrobial Properties : The compound has shown potential against various bacterial strains, suggesting its utility in developing new antimicrobial agents .

Case Studies

Several studies have evaluated the biological activity of benzothiazole derivatives similar to this compound:

  • Acetylcholinesterase Inhibition : A study on related compounds demonstrated AChE inhibition with IC50 values indicating effective concentrations for therapeutic applications in neurodegenerative diseases like Alzheimer's .
  • Antibacterial Activity : Research has shown that benzothiazole derivatives possess significant antibacterial properties against Gram-positive and Gram-negative bacteria. This suggests that modifications in the structure can enhance activity against resistant strains .
  • Cytotoxicity Studies : In vitro cytotoxicity assays have been performed on various cell lines, revealing that certain benzothiazole derivatives exhibit low cytotoxicity at therapeutic concentrations, indicating their safety profile for potential drug development .

Synthesis

The synthesis of this compound typically involves multi-step procedures. A common method includes:

  • Formation of Benzothiazole : The initial step involves synthesizing the benzothiazole ring through cyclization reactions.
  • Piperidine Coupling : The piperidine moiety is introduced through nucleophilic substitution reactions.
  • Chlorination : Finally, chlorination at the ethane position is performed to yield the final product.

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